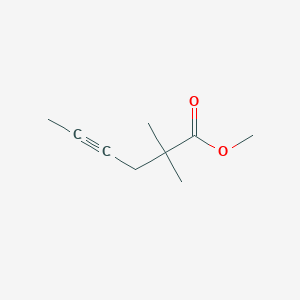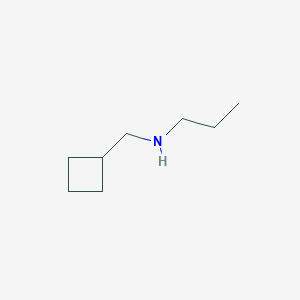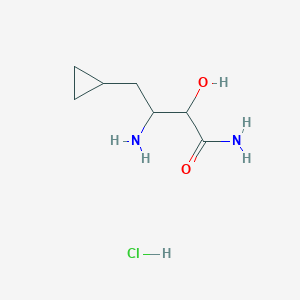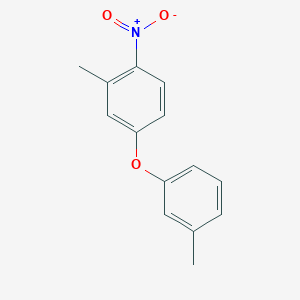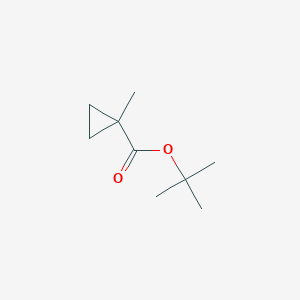
1-Methylcyclopropanecarboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylcyclopropanecarboxylic acid tert-butyl ester is an organic compound that belongs to the class of cyclopropane carboxylic acid esters. This compound is characterized by a cyclopropane ring substituted with a methyl group and a carboxylic acid esterified with a tert-butyl group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methylcyclopropanecarboxylic acid tert-butyl ester can be synthesized through the Steglich esterification method. This involves the reaction of 1-methylcyclopropanecarboxylic acid with tert-butyl alcohol in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction proceeds under mild conditions and results in the formation of the ester.
Industrial Production Methods
Industrial production of tert-butyl esters often involves the use of flow microreactor systems, which provide a more efficient, versatile, and sustainable process compared to traditional batch methods . This method allows for the direct introduction of the tert-butoxycarbonyl group into various organic compounds.
Chemical Reactions Analysis
Types of Reactions
1-Methylcyclopropanecarboxylic acid tert-butyl ester undergoes several types of chemical reactions, including:
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of nickel (Ni) or rhodium (Rh) catalysts.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/pyridine
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4
Substitution: LiAlH4, NaBH4, RLi, RMgX, RCuLi
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
1-Methylcyclopropanecarboxylic acid tert-butyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methylcyclopropanecarboxylic acid tert-butyl ester involves the formation of a tetrahedral intermediate during nucleophilic acyl substitution reactions. This intermediate is stabilized by 1,3-chelation, which facilitates the reaction . The compound’s stability and reactivity are influenced by the tert-butyl group, which provides steric hindrance and electronic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylcyclopropanecarboxylic acid
- Cyclopropanecarboxylic acid
- Cyclopentanecarboxylic acid
- Cyclohexanecarboxylic acid
Uniqueness
1-Methylcyclopropanecarboxylic acid tert-butyl ester is unique due to its combination of a cyclopropane ring and a tert-butyl ester group. This structure provides distinct steric and electronic properties, making it a valuable compound in various chemical reactions and applications .
Properties
Molecular Formula |
C9H16O2 |
|---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
tert-butyl 1-methylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H16O2/c1-8(2,3)11-7(10)9(4)5-6-9/h5-6H2,1-4H3 |
InChI Key |
FQARZAWXGHSTNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


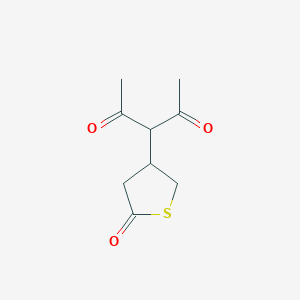
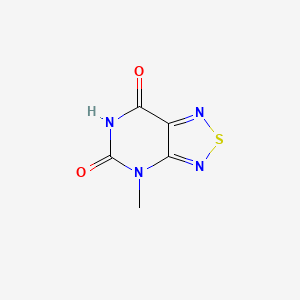
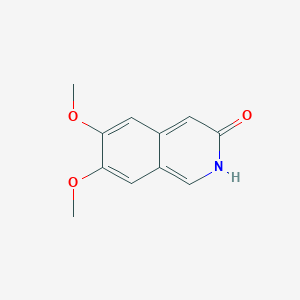
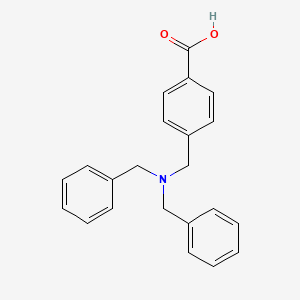


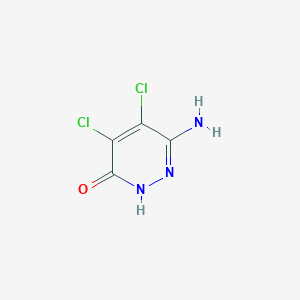
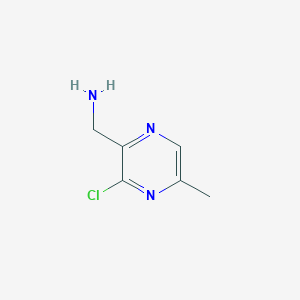
![Benzyl 1-{[(alpha-Chloroethoxy)carbonyl]aminomethyl}-1-Cyclohexane Acetate](/img/structure/B13984978.png)
